(2S,3S)-4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-oxobutanoic acid
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Overview
Description
The compound is a type of fluorenylmethyloxycarbonyl (Fmoc) amino acid derivative . Fmoc amino acid derivatives are commonly used in peptide synthesis. The specific structure of this compound suggests it could be used in the synthesis of complex peptides.
Synthesis Analysis
The synthesis of Fmoc amino acid derivatives typically starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The resulting compounds are usually isolated as crystalline solids and are stable at room temperature .Molecular Structure Analysis
The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis. The Fmoc group is attached to an amino acid backbone, which in this case includes a tert-butoxy group and a 3-methyl-4-oxobutanoic acid group .Chemical Reactions Analysis
As an Fmoc amino acid derivative, this compound would be expected to participate in peptide coupling reactions. The Fmoc group can be removed under basic conditions, allowing the free amine to react with the carboxyl group of another amino acid to form a peptide bond .Physical and Chemical Properties Analysis
The compound is likely to be a crystalline solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3S)-4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-oxobutanoic acid involves the protection of the amine group, followed by the coupling of the protected amine with the acid. The tert-butoxy group is then introduced, followed by deprotection of the amine and the fluorenylmethoxy group. Finally, the acid is oxidized to form the ketone.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydroxide", "Methanesulfonic acid", "Di-tert-butyl dicarbonate", "L-alanine", "Ethyl chloroformate", "Triethylamine", "Tert-butyl alcohol", "Sodium hydride", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "9H-fluorene is reacted with methanol and sodium hydroxide to form fluorenylmethanol", "Fluorenylmethanol is reacted with methanesulfonic acid to form fluorenylmethanesulfonate", "Fluorenylmethanesulfonate is reacted with di-tert-butyl dicarbonate and triethylamine to form fluorenylmethoxy carbonyl chloride", "L-alanine is reacted with ethyl chloroformate and triethylamine to form L-alanine ethyl ester carbamate", "L-alanine ethyl ester carbamate is reacted with fluorenylmethoxy carbonyl chloride to form the protected amine", "The protected amine is reacted with the acid to form the amide", "The amide is reacted with tert-butyl alcohol and sodium hydride to form the tert-butoxy group", "The amine and fluorenylmethoxy groups are deprotected using acetic acid", "The acid is oxidized using hydrogen peroxide to form the ketone" ] } | |
CAS No. |
482631-91-4 |
Molecular Formula |
C24H27NO6 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H27NO6/c1-14(22(28)31-24(2,3)4)20(21(26)27)25-23(29)30-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,29)(H,26,27)/t14-,20-/m0/s1 |
InChI Key |
GFPZVFFQFHJUMK-XOBRGWDASA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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